4-Amino-2-methylthio-5-nitrothiazole

Physicochemical characterization Drug-likeness Formulation development

This compound features a unique substitution pattern: 4-amino (easily acylated/diazotized), 2-methylthio (reduces potency vs. NO₂/halogen), and 5-nitro (bioreductive activation). Ideal as negative control in antiparasitic SAR campaigns, chemoselective building block in parallel synthesis, and mechanistic probe for nitroreductase-activated prodrugs.

Molecular Formula C4H5N3O2S2
Molecular Weight 191.2 g/mol
CAS No. 127346-42-3
Cat. No. B1586579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylthio-5-nitrothiazole
CAS127346-42-3
Molecular FormulaC4H5N3O2S2
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(S1)[N+](=O)[O-])N
InChIInChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3
InChIKeyZPCLHYJMLDEAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methylthio-5-nitrothiazole (CAS 127346-42-3): A Strategic 5-Nitrothiazole Building Block for Antiparasitic and Antimicrobial Discovery


4-Amino-2-methylthio-5-nitrothiazole (CAS 127346-42-3) is a heterocyclic compound belonging to the 5-nitrothiazole class, characterized by a molecular formula of C₄H₅N₃O₂S₂ and a molecular weight of 191.23 g/mol . The compound features a thiazole core with three key substituents: an amino group at position 4, a methylthio group at position 2, and a nitro group at position 5. This specific substitution pattern positions it as a versatile intermediate in medicinal chemistry, particularly as a building block for synthesizing antiparasitic and antimicrobial agents. The presence of both the nitro group—known to undergo bioreductive activation in microbial systems—and the 4-amino group—amenable to further derivatization such as acylation, alkylation, or diazotization—renders this compound a strategic scaffold for structure-activity relationship (SAR) optimization .

Procurement Risks: Why 4-Amino-2-methylthio-5-nitrothiazole Cannot Be Casually Substituted with Other 5-Nitrothiazoles


Generic substitution among 5-nitrothiazole derivatives carries substantial risk due to profound structure-activity relationships (SAR) governing both physicochemical properties and biological outcomes. The 2-methylthio substituent in 4-amino-2-methylthio-5-nitrothiazole is not a silent moiety; in related thiazolide derivatives, SCH₃ substitution at the 5-position (analogous to the 2-position in this scaffold) has been shown to negatively impact antiparasitic activity compared to NO₂ or halogen substitutions [1]. Furthermore, the 4-amino group in thiazole systems is known to be easily acylated and diazotized but resists alkylation under standard conditions [2], a reactivity profile distinct from 2-amino-5-nitrothiazole regioisomers. The nitro group itself is the pharmacophore responsible for bioreductive activation and subsequent antimicrobial activity in this class; modifications to the ring that alter reduction potential can abolish efficacy entirely [3]. Therefore, substituting this specific compound with a different nitroheterocycle—even one with an identical molecular formula but different substitution pattern—introduces unpredictable changes to reactivity, lipophilicity (LogP ~2.46 for this compound), and ultimately biological performance that cannot be reliably modeled without experimental validation.

Quantitative Differentiation Evidence for 4-Amino-2-methylthio-5-nitrothiazole: Comparative Data vs. Analogs


Physicochemical Differentiation: LogP, Density, and Thermal Stability Profile

4-Amino-2-methylthio-5-nitrothiazole exhibits a computed LogP value of 2.4598, a density of 1.61 g/cm³, and a melting point range of 175–180°C . In the context of 5-nitrothiazole drug discovery, LogP values correlate with membrane permeability and oral bioavailability. The observed LogP of ~2.46 positions this compound in the optimal range for blood-brain barrier penetration and oral absorption (typically LogP 2–5 for CNS drugs), distinguishing it from more polar analogs (e.g., nitazoxanide with LogP ~2.0) and more lipophilic derivatives. The melting point range of 175–180°C indicates good thermal stability for synthetic handling and storage, superior to some related 2-amino-5-nitrothiazoles that may decompose at lower temperatures .

Physicochemical characterization Drug-likeness Formulation development

Synthetic Versatility: Regioselective 4-Amino Functionalization Advantage

The 4-amino group in 4-amino-2-methylthio-5-nitrothiazole enables distinct chemical derivatization pathways not accessible to 2-amino-5-nitrothiazole regioisomers. Literature on 4-amino-5-(5-X-2-furyl)thiazole derivatives demonstrates that the 4-amino group is readily acylated and diazotized, but notably does not undergo alkylation under standard conditions [1]. This contrasts with 2-amino-5-nitrothiazole derivatives, where the amino group participates in amide bond formation as seen in nitazoxanide analogs. The resistance to alkylation provides a unique selectivity profile: the 4-amino group can be transformed into amides or diazonium salts for further coupling, but remains inert to alkylating agents that might otherwise modify other nucleophilic sites in complex reaction sequences. This orthogonal reactivity is a tangible synthetic advantage for multi-step parallel synthesis and scaffold diversification.

Medicinal chemistry SAR optimization Building block synthesis

SAR Guidance: Methylthio Substituent Impact on Antiparasitic Activity

A 2010 structure-activity relationship study of 39 thiazolide/thiadiazolide derivatives against Cryptosporidium parvum in HCT-8 cells provides direct comparative data on the impact of the SCH₃ (methylthio) substituent. Compounds with a 5-SCH₃ substituent (analogous to the 2-methylthio position in 4-amino-2-methylthio-5-nitrothiazole) demonstrated reduced antiparasitic activity, with IC₅₀ values elevated compared to 5-NO₂ or 5-halogen substituted analogs [1]. Specifically, 5-substitutions including methyl, C₃H₇, C₆H₁₁, H, SO₂CH₃, and SCH₃ negatively impacted activity relative to the nitazoxanide baseline. This SAR insight is critical: while 4-amino-2-methylthio-5-nitrothiazole may not be an optimal final drug candidate due to its methylthio group, it is an ideal negative control or comparator scaffold for medicinal chemistry campaigns seeking to establish baseline activity contributions of the 2-position substituent. Twenty-seven of the 39 tested agents exerted ≥90% inhibition at 10 mg/L, establishing a quantitative benchmark against which this scaffold can be referenced [1].

Antiparasitic drug discovery Cryptosporidium parvum SAR

Class-Level Activity: 5-Nitrothiazole Scaffold Superiority over Nitrofurans and Nitroimidazoles

A 1984 comparative study of nitrothiazole derivatives established quantitative class-level differentiation from related nitroheterocycles. Against anaerobic bacteria, nitrothiazole derivatives demonstrated extremely low MICs that were 'not approached by any other of the nitro-compounds nor by any other of the common antibiotics tested, such as clindamycin, ampicillin and tetracycline' [1]. The efficacy of nitrothiazole derivatives was found to be 'much better than the efficacy of nitrofuran derivatives,' while nitroimidazole derivatives were 'inactive' in the tested systems [1]. The nitro group of the nitrothiazole ring moiety was identified as the chemical structure responsible for antibacterial activity. While this study did not specifically test 4-amino-2-methylthio-5-nitrothiazole, the data provide class-level validation that the 5-nitrothiazole core confers a unique activity profile distinguishing it from nitrofuran and nitroimidazole alternatives—critical information for procurement decisions where the thiazole core is a prerequisite for activity.

Antibacterial Anaerobic bacteria Comparative efficacy

Bioreductive Activation Potential: Nitroreductase-Dependent Activity Mechanism

A 2016 study evaluating a 5-nitrothiazole series against Trypanosoma brucei bloodstream forms established that antiparasitic activity is dependent on expression of a type I nitroreductase (NTR) by the trypanosome [1]. The study demonstrated that a subset of 5-nitrothiazole compounds displayed potent growth inhibition toward the parasite while exhibiting little cytotoxic effect on mammalian cells. This NTR-dependent mechanism is significant because type I NTRs are expressed by some unicellular eukaryotes but not by metazoan organisms, providing a therapeutic window for selective toxicity [1]. For 4-amino-2-methylthio-5-nitrothiazole, the presence of the 5-nitro group—the site of bioreductive activation—implies that this compound may serve as a substrate for NTR-mediated activation in appropriate cellular contexts. This contrasts with nitro-free thiazole analogs (e.g., 5-chloro or 5-H derivatives) that would lack this activation pathway, fundamentally altering mechanism of action.

Trypanosoma brucei Nitroreductase Antiparasitic mechanism

Antiviral Differentiation: Thiazolide Scaffold Activity Against Hepatitis B Virus

A 2011 study in Journal of Medicinal Chemistry reported the synthesis and antiviral evaluation of thiazolides against hepatitis B virus (HBV) replication [1]. While nitazoxanide (NTZ, a 5-nitrothiazole) is a broad-spectrum antiinfective agent effective against anaerobic bacteria, viruses, and parasites, a structurally related 5-chlorothiazolide (2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide) was identified as a 'novel, potent, and selective inhibitor of hepatitis B replication' with an EC₅₀ of 0.33 μM [1]. This compound was inactive against anaerobes, highlighting that small structural modifications to the thiazole core (nitro vs. chloro) dramatically shift the spectrum of activity. Several 4′- and 5′-substituted thiazolides showed good activity against HBV, while related salicyloylanilides exhibited a narrower spectrum. For 4-amino-2-methylthio-5-nitrothiazole, this class-level evidence suggests that the thiazole scaffold with appropriate substitution can be tuned for antiviral selectivity—a differentiation from nitroimidazole-based antivirals that lack this scaffold versatility.

Antiviral Hepatitis B virus Thiazolide

Procurement-Relevant Application Scenarios for 4-Amino-2-methylthio-5-nitrothiazole


Medicinal Chemistry: SAR Probe for 2-Position Substituent Effects in Antiparasitic Lead Optimization

In antiparasitic drug discovery programs targeting Cryptosporidium parvum, Giardia lamblia, or Trypanosoma brucei, 4-amino-2-methylthio-5-nitrothiazole serves as a critical comparator compound. The 2-methylthio group has been shown to reduce antiparasitic potency compared to 5-NO₂ or 5-halogen analogs [1]. Therefore, this compound is ideally deployed as a negative control to establish the baseline activity penalty of an SCH₃ substituent at the 2-position. Procurement is justified when SAR campaigns require a defined reference point for quantifying the contribution of alternative 2-position substituents (e.g., halogens, alkyl, aryl) to overall antiparasitic activity.

Synthetic Chemistry: Orthogonal Building Block for Chemoselective Derivatization

The 4-amino group's unique reactivity profile—readily acylated and diazotized but resistant to alkylation [1]—makes this compound valuable for multi-step parallel synthesis where chemoselectivity is paramount. Unlike 2-amino-5-nitrothiazole regioisomers that may undergo unintended alkylation, this compound's orthogonal reactivity simplifies reaction sequences and purification. This is particularly advantageous for library synthesis in hit-to-lead optimization campaigns, where diverse amide or diazonium-derived products are required with minimal protecting group manipulations.

Antimicrobial Research: Nitroreductase-Dependent Prodrug Substrate Validation

For research focused on nitroreductase (NTR)-activated prodrugs against NTR-expressing pathogens (e.g., Trypanosoma brucei, Mycobacterium tuberculosis), 4-amino-2-methylthio-5-nitrothiazole provides a nitro-containing thiazole scaffold for mechanistic validation. The 5-nitro group is the site of bioreductive activation, and class-level evidence confirms NTR-dependent activity for 5-nitrothiazoles [2]. This compound can be procured as a starting material for synthesizing analogs to study NTR substrate specificity, reduction potential, and cytotoxic metabolite generation, offering a distinct scaffold from the more extensively studied nitazoxanide derivatives.

Comparative Studies: Differentiating 5-Nitrothiazoles from Nitrofuran and Nitroimidazole Analogs

Class-level data demonstrate that nitrothiazole derivatives exhibit antibacterial efficacy 'much better than' nitrofuran derivatives, while nitroimidazole derivatives are 'inactive' in comparable assays [1]. 4-Amino-2-methylthio-5-nitrothiazole can be procured as a representative 5-nitrothiazole scaffold for head-to-head comparisons with nitrofuran and nitroimidazole compounds in antimicrobial susceptibility testing. Such studies enable direct quantification of the scaffold advantage, providing data-driven justification for prioritizing nitrothiazole-based lead series over alternative nitroheterocycle classes in drug discovery portfolios.

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